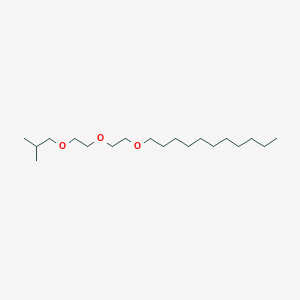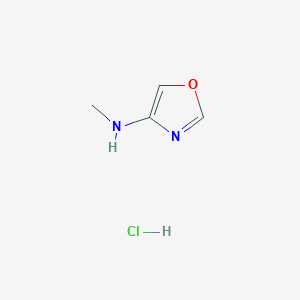
5-Aminobenzene-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzenetricarboxylic acid, 5-amino- is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzenetricarboxylic acid, where an amino group is substituted at the 5th position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1,2,4-Benzenetricarboxylic acid, 5-amino- typically involves a multi-step synthesis starting from 1,2,4-Benzenetricarboxylic acid. The process generally includes nitration followed by reduction. Here is a common synthetic route:
Nitration: 1,2,4-Benzenetricarboxylic acid is dissolved in a nitric acid environment and reacted with sulfuric acid to introduce a nitro group at the 5th position, forming 5-nitro-1,2,4-Benzenetricarboxylic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogen in the presence of a catalyst, such as palladium on carbon, in methanol.
Industrial Production Methods: Industrial production of 1,2,4-Benzenetricarboxylic acid, 5-amino- follows similar steps but utilizes continuous flow reactors to enhance efficiency and safety. The use of microchannel reactors allows for better heat and mass transfer, reducing the risk of hazardous reactions and improving overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 5-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 5-nitroso-1,2,4-Benzenetricarboxylic acid.
Reduction: 1,2,4-Benzenetricarboxylic acid, 5-amino- alcohol derivatives.
Substitution: N-acyl or N-alkyl derivatives of 1,2,4-Benzenetricarboxylic acid, 5-amino-.
Aplicaciones Científicas De Investigación
1,2,4-Benzenetricarboxylic acid, 5-amino- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and supramolecular hydrogels
Mecanismo De Acción
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 5-amino- involves its interaction with various molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Pathways Involved: It can modulate enzymatic activities by acting as a competitive inhibitor or substrate analog, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
1,2,4-Benzenetricarboxylic acid, 5-amino- can be compared with other benzenetricarboxylic acid derivatives:
1,2,3-Benzenetricarboxylic acid (hemimellitic acid): More symmetric, used in the construction of polymers with different structural topologies.
1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid): Extensively used as a ligand in the synthesis of metal-organic frameworks and coordination polymers.
Uniqueness: 1,2,4-Benzenetricarboxylic acid, 5-amino- is unique due to the presence of an amino group, which enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
61837-54-5 |
|---|---|
Fórmula molecular |
C9H7NO6 |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
5-aminobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
HWQWXHOUDFEZCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)O)N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)




![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)








